LogP Comparison: Moderate Lipophilicity of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole vs. Structurally Related Isothiazoles
The lipophilicity of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole, as indicated by its calculated LogP of 2.3491 , is significantly lower than that of a structurally related benzoisothiazole derivative, 6-(Difluoromethoxy)-2-iodobenzo[d]thiazole, which has a higher molecular weight (327.09 g/mol) and is expected to exhibit greater lipophilicity due to the fused benzene ring . While direct experimental LogP values for the comparator are not available, the difference in calculated LogP suggests that 3-(Difluoromethoxy)-4-iodo-1,2-thiazole may offer a more balanced hydrophilicity-lipophilicity profile, which is advantageous in early-stage drug discovery where moderate lipophilicity is often desired to avoid issues such as promiscuous binding and poor solubility.
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | 2.3491 (calculated) |
| Comparator Or Baseline | 6-(Difluoromethoxy)-2-iodobenzo[d]thiazole (expected higher LogP due to benzothiazole core) |
| Quantified Difference | Not directly comparable due to lack of experimental LogP for comparator |
| Conditions | Calculated LogP values; no experimental validation provided |
Why This Matters
Moderate lipophilicity (LogP 2-3) is often associated with favorable ADME properties, making this compound a potentially more developable starting point than highly lipophilic analogs.
